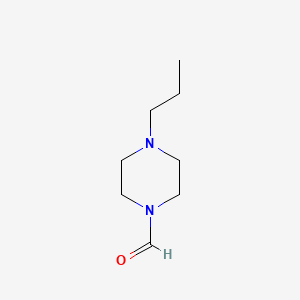
4-Propylpiperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylpiperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions in the ring The propyl group at the 4-position and the carbaldehyde group at the 1-position make this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperazine-1-carbaldehyde typically involves the reaction of piperazine with propyl bromide to introduce the propyl group at the 4-position. This is followed by the oxidation of the resulting 4-propylpiperazine to introduce the carbaldehyde group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) for the oxidation step .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to make the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
4-Propylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-Propylpiperazine-1-carboxylic acid.
Reduction: 4-Propylpiperazine-1-methanol.
Substitution: Various 4-substituted piperazine derivatives depending on the substituent used.
Applications De Recherche Scientifique
4-Propylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of various chemical products, including agrochemicals and polymers
Mécanisme D'action
The mechanism of action of 4-Propylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
4-Ethylpiperazine-1-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
4-Butylpiperazine-1-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
4-Propylpiperazine-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in the synthesis of various derivatives .
Propriétés
Numéro CAS |
21863-65-0 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
4-propylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-2-3-9-4-6-10(8-11)7-5-9/h8H,2-7H2,1H3 |
Clé InChI |
PPKZVDHYJDJXLD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


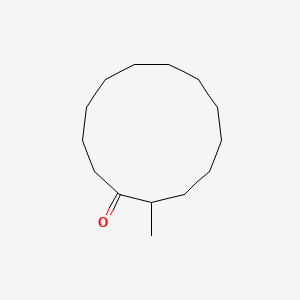

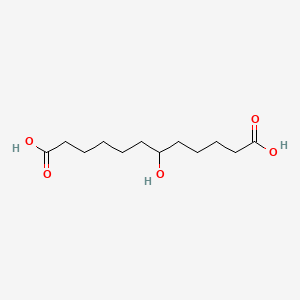
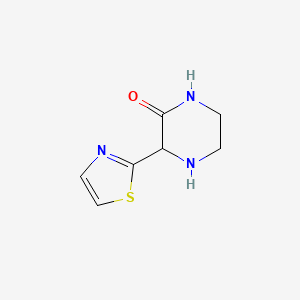

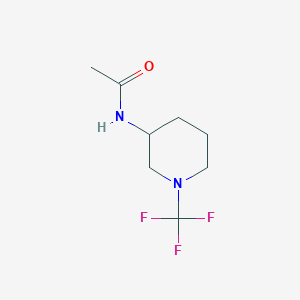
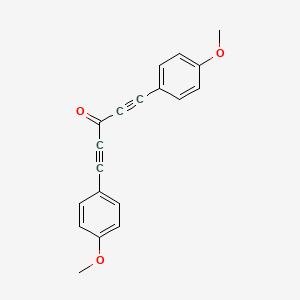
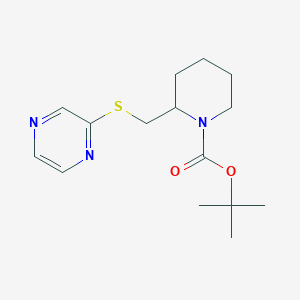

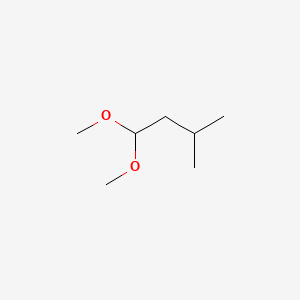
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
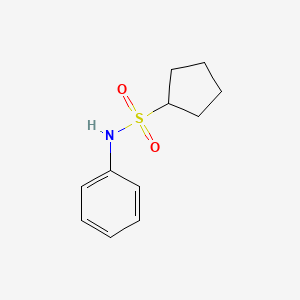
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
